molecular formula C17H15NO2S B1619793 Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate CAS No. 350997-18-1

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Cat. No.: B1619793
CAS No.: 350997-18-1
M. Wt: 297.4 g/mol
InChI Key: KYUYHVLGODSIJU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H15NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate typically involves the condensation of 1-naphthylamine with ethyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the thiophene ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(3-pyridyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Thiophene derivatives, including this compound, have been reported to possess a wide range of biological properties:

  • Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : These compounds exhibit significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : They have been recognized for their ability to reduce inflammation in different biological models.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The amino group and the carboxylate ester in the structure allow for potential interactions with enzymes or proteins, influencing various biochemical pathways.
  • Cell Signaling Modulation : The compound may act as an allosteric modulator at specific receptors, affecting cell signaling pathways related to inflammation and cancer progression .
  • Induction of Apoptosis : Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Anticancer Studies

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • In vitro assays revealed that this compound showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell growth .
  • A comparative study highlighted that this compound exhibited better apoptosis induction than traditional chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The antimicrobial properties were evaluated through disk diffusion and minimum inhibitory concentration (MIC) methods:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate antibacterial
Escherichia coli16Strong antibacterial
Candida albicans64Moderate antifungal

These results indicate that this compound possesses significant antimicrobial activity against both bacterial and fungal strains .

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models. The mechanisms include:

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Reduction in edema formation in carrageenan-induced paw edema models.

Case Studies

Several case studies have documented the therapeutic potential of thiophene derivatives:

  • A study on a series of thiophene derivatives, including this compound, demonstrated enhanced anti-inflammatory effects compared to standard NSAIDs .
  • Another research highlighted the compound's role in modulating oxidative stress markers, suggesting its potential as an antioxidant agent .

Properties

IUPAC Name

ethyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUYHVLGODSIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351764
Record name ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-18-1
Record name ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

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